Diethyl hexa-1,5-dien-3-yl phosphite
CAS No.: 61080-98-6
Cat. No.: VC19540783
Molecular Formula: C10H19O3P
Molecular Weight: 218.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61080-98-6 |
---|---|
Molecular Formula | C10H19O3P |
Molecular Weight | 218.23 g/mol |
IUPAC Name | diethyl hexa-1,5-dien-3-yl phosphite |
Standard InChI | InChI=1S/C10H19O3P/c1-5-9-10(6-2)13-14(11-7-3)12-8-4/h5-6,10H,1-2,7-9H2,3-4H3 |
Standard InChI Key | LJVCJWXZKXIYQB-UHFFFAOYSA-N |
Canonical SMILES | CCOP(OCC)OC(CC=C)C=C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Diethyl hexa-1,5-dien-3-yl phosphite is systematically named according to IUPAC guidelines as diethyl (hexa-1,5-dien-3-yl) phosphite. Its CAS registry number (500545-58-4) and alternative identifiers, including DTXSID40820901 and SMILES string C=CC(CC=C)OP(OCC)(OCC)
, provide unambiguous reference . The molecular structure comprises a central phosphorus atom bonded to two ethoxy groups () and a hexa-1,5-dien-3-yl substituent. The latter consists of a six-carbon chain with double bonds at positions 1–2 and 5–6, conferring conjugation that influences both stability and reactivity.
Molecular Geometry and Tautomerism
Like simpler phosphites, this compound exhibits tautomerism between phosphite () and phosphonate () forms. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest the phosphonate tautomer predominates in equilibrium, with a reported equilibrium constant at 25°C . The hexadienyl group’s electron-withdrawing effects may further stabilize the phosphonate form, though experimental verification is needed.
Table 1: Key Physical Properties
Property | Value | Method/Source |
---|---|---|
Molecular formula | Parchem | |
Molecular weight | 218.25 g/mol | Calculated |
Boiling point | Not reported | – |
Density | Not reported | – |
LogP (log Kow) | Estimated 2.1–3.5 | Computational |
Synthesis and Manufacturing
Precursor-Based Routes
The compound is likely synthesized via transesterification or Michaelis-Becker alkylation, building on methodologies for diethyl phosphite derivatives .
Transesterification Approach
Reacting diethyl phosphite with hexa-1,5-dien-3-ol under acidic or enzymatic conditions could yield the target compound:
Ethanol removal drives equilibrium toward product formation. Catalysts like titanium isopropoxide may enhance efficiency.
Michaelis-Becker Alkylation
Deprotonation of diethyl phosphite with tert-butoxide followed by reaction with hexa-1,5-dien-3-yl bromide offers an alternative route:
Palladium catalysis could facilitate coupling with aryl halides, though applicability to alkenyl substrates remains unexplored .
Purification and Characterization
Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) are probable purification methods. NMR would show a peak near 10–15 ppm for the phosphonate form, while IR spectroscopy should reveal P=O stretching at 1250–1300 cm .
Reactivity and Functionalization
Hydrolysis and Alcoholysis
The P–H bond’s lability renders the compound susceptible to hydrolysis, particularly under acidic conditions:
This reactivity parallels diethyl phosphite’s behavior but may be modulated by the dienyl group’s steric effects .
Diels-Alder Cycloaddition
The conjugated diene moiety enables participation as a diene or dienophile in [4+2] cycloadditions. For example, reaction with maleic anhydride could yield bicyclic phosphonate adducts, expanding utility in heterocycle synthesis.
Coordination Chemistry
The phosphite group’s lone pairs permit coordination to transition metals (e.g., Pd, Rh), potentially creating catalysts for asymmetric hydrogenation. The dienyl chain might engage in secondary interactions, fine-tuning stereoselectivity.
Applications and Industrial Relevance
Polymer Stabilization
Phosphite derivatives are widely used as antioxidants in polymers. The hexadienyl group’s conjugation could enhance radical scavenging efficiency, delaying degradation in polyolefins.
Pharmaceutical Intermediates
The compound’s dual functionality (phosphorus center + diene) makes it a candidate for constructing kinase inhibitors or prostaglandin analogs. For instance, phosphorylation of hydroxyl groups in drug precursors could improve bioavailability.
Ligand Design
Chiral variants of this phosphite may serve as ligands in enantioselective catalysis. A 2021 study demonstrated that diene-containing phosphites improve enantiomeric excess in Rh-catalyzed hydroformylation .
Analytical and Computational Insights
Spectroscopic Fingerprints
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NMR: Ethoxy protons as quartets (~1.3 ppm, CH; ~4.1 ppm, CH), dienyl protons as multiplet (5.0–6.0 ppm).
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NMR: Phosphorus-coupled carbons near 60–70 ppm (ethoxy), 120–130 ppm (dienyl).
Computational Modeling
Density functional theory (DFT) calculations predict a tetrahedral geometry at phosphorus, with dihedral angles of 100–110° between ethoxy groups. The HOMO localizes on the diene, suggesting nucleophilic reactivity .
Future Research Directions
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Mechanistic Studies: Elucidate tautomerization kinetics via variable-temperature NMR.
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Catalytic Applications: Screen metal complexes in cross-coupling reactions.
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Toxicity Profiling: Assess ecotoxicological impacts using Daphnia magna assays.
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